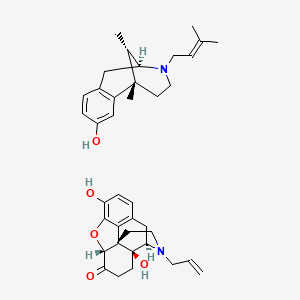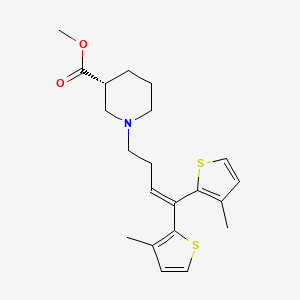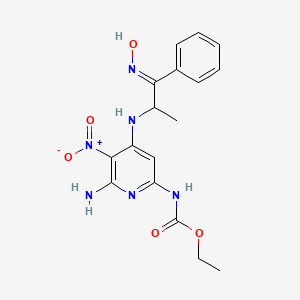
Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 580P33ERLY involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Pyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functional Group Introduction: The amino, hydroxyimino, and nitro groups are introduced through specific reactions such as nitration, reduction, and substitution.
Final Assembly: The ethyl carbamate group is added in the final step, typically through a carbamation reaction using ethyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of 580P33ERLY would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
580P33ERLY undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyimino group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
580P33ERLY has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 580P33ERLY involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyimino group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate: A closely related compound with similar functional groups.
This compound: Another similar compound with slight variations in the functional groups .
Uniqueness
580P33ERLY stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83269-20-9 |
|---|---|
Molecular Formula |
C17H20N6O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H20N6O5/c1-3-28-17(24)21-13-9-12(15(23(26)27)16(18)20-13)19-10(2)14(22-25)11-7-5-4-6-8-11/h4-10,25H,3H2,1-2H3,(H4,18,19,20,21,24)/b22-14- |
InChI Key |
QJICHFZOOUCRLU-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C)/C(=N/O)/C2=CC=CC=C2)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C)C(=NO)C2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


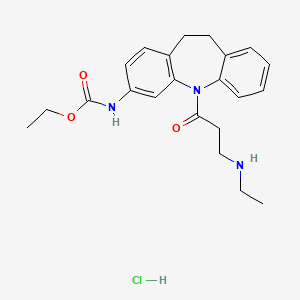


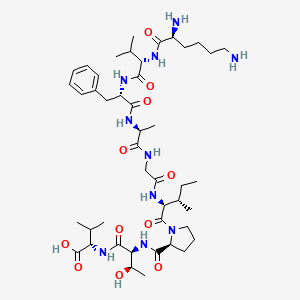

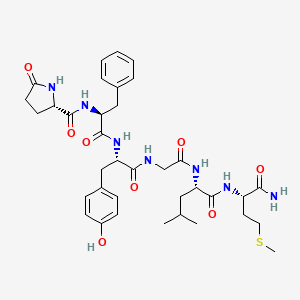
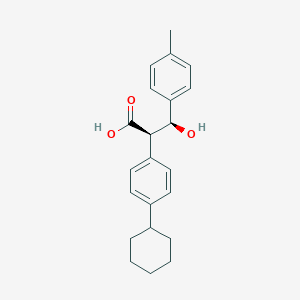
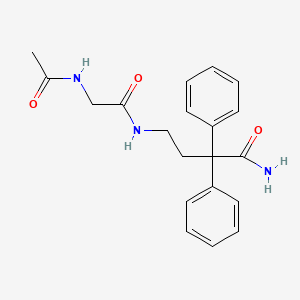
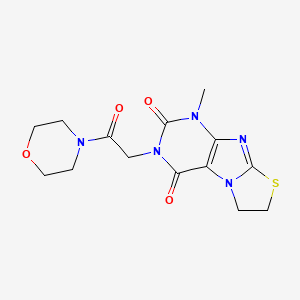
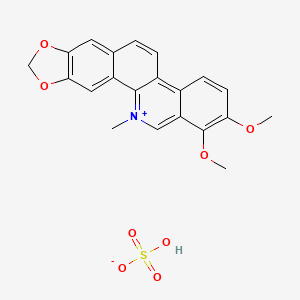
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

